(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid
Overview
Description
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). It is part of the family of specialized pro-resolving mediators (SPMs) that play a crucial role in resolving inflammation and promoting tissue repair. This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes. The regio- and stereoselective epoxidation of EPA to (17S,18R)-epoxyeicosatetraenoic acid (EETA) is a key step in this process. The epoxide is then hydrolyzed to yield the dihydroxy derivative .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of the enzymatic processes involved. advancements in biotechnological methods and enzyme engineering hold promise for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can convert the dihydroxy groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo-derivatives, which can have distinct biological activities.
Scientific Research Applications
(17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic transformations.
Biology: The compound is studied for its role in cell signaling and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
Industry: The compound is explored for its use in developing anti-inflammatory drugs and dietary supplements.
Mechanism of Action
The mechanism of action of (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid involves its interaction with specific receptors and enzymes. It binds to G-protein-coupled receptors (GPCRs) on the surface of immune cells, leading to the activation of anti-inflammatory signaling pathways. The compound also inhibits the production of pro-inflammatory cytokines and promotes the clearance of apoptotic cells, thereby resolving inflammation and promoting tissue repair .
Comparison with Similar Compounds
Similar Compounds
- (17S,18R)-Epoxyeicosatetraenoic acid (EETA)
- (17S,18R)-Dihydroxy-docosahexaenoic acid (DHA)
- (17S,18R)-Dihydroxy-arachidonic acid (AA)
Uniqueness
What sets (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid apart from similar compounds is its dual role in both anti-inflammatory and pro-resolving activities. While other compounds may exhibit one of these properties, this compound uniquely combines both, making it highly effective in resolving inflammation and promoting tissue repair .
Properties
IUPAC Name |
(17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVGNAQQFWZEF-MOPGFXCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](CC=CCC=CCC=CCC=CCCCC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849506 | |
Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116477-53-3 | |
Record name | (17S,18R)-17,18-Dihydroxyicosa-5,8,11,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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